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Compound of Interest

Compound Name: Tfax 488, SE
CAS No.: 222164-96-7
Cat. No.: B3179282
Get Quote
. J

Technical Application Note: High-Fidelity Antibody Conjugation & Immunofluorescence using
TFAX 488 SE

Introduction & Mechanism

TFAX 488 SE is a high-performance, amine-reactive green fluorescent dye developed as a
superior alternative to FITC and a direct equivalent to Alexa Fluor® 488.[1] Unlike fluorescein
(FITC), which is highly pH-sensitive and photobleaches rapidly, TFAX 488 maintains high
fluorescence intensity across a broad pH range (pH 4-10) and exhibits exceptional
photostability.[1]

Chemical Basis: Succinimidyl Ester (SE) Chemistry

The "SE" designation refers to the Succinimidyl Ester (also known as NHS ester) functional
group.[1][2][3][4] This moiety targets primary amines (

) found on the N-terminus of proteins and the

-amino groups of Lysine residues.[1]
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e Reaction Condition: The reaction requires a slightly basic environment (pH 8.3-9.[1]0) to
ensure the amine groups on the antibody are deprotonated (nucleophilic) while minimizing
the hydrolysis of the NHS ester.[1]

o Result: A stable, covalent amide bond is formed between the fluorophore and the antibody,
ensuring the dye does not dissociate during rigorous washing steps in IF protocols.[1]

Optical Properties

Property Value Notes
o Matches 488 nm Argon/Solid-
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state lasers
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)

Workflow Visualization

The following diagram outlines the critical path from antibody preparation to final imaging.
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Figure 1: End-to-end workflow for generating and using TFAX 488 antibody conjugates.
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Protocol A: Antibody Conjugation[1]

Objective: Covalently label 100 pg of IgG antibody with TFAX 488 SE.

Materials Required
e Antibody: 100 ug at

1 mg/mL.[1][2] Must be free of BSA, Gelatin, Azide, or Tris/Glycine buffers.[1]

e TFAX 488 SE: Resuspended in anhydrous DMSO or DMF.
e Reaction Buffer: 1M Sodium Bicarbonate (

), pH 8.3.[1]

 Purification: Sephadex G-25 spin column or Dialysis cassette (10-20k MWCO).[1][6]

Step-by-Step Methodology

e Antibody Preparation (Critical):

o If the antibody is in PBS/Azide/BSA, perform a buffer exchange into PBS (pH 7.2-7.[1]4)
first.

o Just prior to reaction, add 1/10th volume of 1M Sodium Bicarbonate (pH 8.[1]3) to the
antibody solution.[1]

o Why? This raises the pH to ~8.3, deprotonating Lysine residues for optimal reactivity.[1]
e Dye Preparation:

o Dissolve 1 mg TFAX 488 SE in 100 pL anhydrous DMSO (10 mg/mL stock).

o Note: Prepare immediately before use.[1] NHS esters hydrolyze rapidly in moisture.[1]
o Conjugation Reaction:

o Calculate the volume of dye needed for a 10-20 molar excess over the antibody.[1]
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o Formula:
[1]

o Simplified: For 100 pg IgG (MW 150kDa) and 15x excess, add ~1-2 pL of dye stock.[1]

o Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.
 Purification (Removal of Unreacted Dye):

o Equilibrate a Sephadex G-25 spin column with PBS.

o Load the reaction mixture onto the column and centrifuge per manufacturer instructions.

o Collect the flow-through (labeled antibody).[1] The free dye will remain in the column.[1]
e Determine Degree of Labeling (DOL):

o Measure Absorbance at 280 nm (

) and 495 nm (
) using a Nanodrop.

o Calculate Protein Concentration (
):

(Where 0.11 is the correction factor for TFAX 488 and 1.4 is the extinction coefficient of
19G)

o Calculate DOL:

Target DOL:2 to 6 dyes per antibody. <2 is weak signal; >8 may cause precipitation or
guenching.[1]

Protocol B: Immunofluorescence (IF) Staining[1]

Obijective: Stain adherent cells (e.g., HeLa, CHO) using the TFAX 488-conjugated antibody.[1]
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Reagents

o Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]
e Permeabilization: 0.1% Triton X-100 in PBS.[1]
e Blocking Buffer: 1% BSA + 22.52 mg/mL Glycine in PBS (Glycine quenches residual PFA).[1]

e Mounting Media: Antifade mountant with DAPI.

Step-by-Step Methodology

o Cell Preparation:
o Seed cells on sterile glass coverslips.[1] Grow to 60-80% confluency.
» Fixation:
o Aspirate media and wash 1x with PBS.[1]
o Incubate with 4% PFA for 10-15 minutes at RT.
o Wash 3x with PBS (5 min each).[1]
e Permeabilization:
o Incubate with 0.1% Triton X-100 for 10 minutes at RT.
o Wash 3x with PBS.[1]
» Blocking:
o Incubate with Blocking Buffer for 30-60 minutes at RT.

o Expert Tip: Adding Glycine here is crucial to reduce background autofluorescence caused
by free aldehyde groups from PFA.[1]

e Staining (Direct or Indirect):
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o Direct (Using your TFAX 488 conjugate): Dilute your conjugate to 1-5 pg/mL in Blocking

Buffer.[1] Incubate 1 hour at RT or Overnight at 4°C in a humidified chamber.

o Indirect: Incubate primary antibody first (unlabeled), wash, then incubate TFAX 488

secondary antibody (1-2 pg/mL).[1]

e Washing & Mounting:

o Wash 3x with PBS (5 min each) in the dark.[1]

o Mount coverslip onto a slide using Antifade Mountant with DAPI.[1]

o Cure for 24 hours or image immediately.[1]

Troubleshooting Guide

Issue

Possible Cause

Solution

Weak Signal

Low DOL (<2)

Increase dye molar excess (up

to 20x) or reaction time (2h).

Photobleaching

Use antifade mounting media;

reduce laser power.[1]

High Background

Free dye present

Re-purify conjugate using a
fresh G-25 column or dialysis.

[1]

Over-labeling (DOL >8)

Hydrophobic dye aggregation
causes stickiness.[1] Aim for
DOL 3-5.

Precipitation

Protein aggregation

Spin conjugate at 10,0009 for
5 min to remove aggregates.
Store with BSA/Glycerol.
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e Panchuk-Voloshina, N., et al. (1999).[1] Alexa dyes, a series of new fluorescent dyes that
yield exceptionally bright, photostable conjugates.[1] Journal of Histochemistry &
Cytochemistry, 47(9), 1179-1188.[1] (Foundational paper for sulfonated
rhodamine/fluorescein derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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